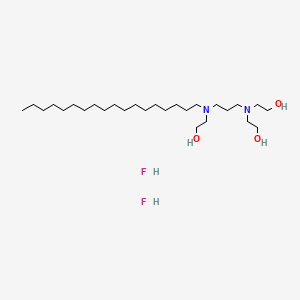
ML-030
Descripción general
Descripción
The compound “3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine” belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse biological activities and are used in drug design and discovery .
Synthesis Analysis
While the specific synthesis for this compound is not available, related [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Aplicaciones Científicas De Investigación
Inhibición de la fosfodiesterasa 4 (PDE4)
ML-030 es un inhibidor potente y selectivo de PDE4 . PDE4 es una enzima que degrada el monofosfato cíclico de adenosina (AMPc), una molécula mensajera que desempeña un papel crucial en los procesos celulares. Al inhibir PDE4, this compound puede aumentar los niveles de AMPc, lo que podría tener aplicaciones potenciales en el tratamiento de enfermedades como la enfermedad pulmonar obstructiva crónica (EPOC), el asma y otras afecciones inflamatorias .
Trastornos neurológicos
Debido a su papel en la modulación de los niveles de AMPc, this compound podría utilizarse potencialmente en el tratamiento de trastornos neurológicos. El AMPc está involucrado en una variedad de funciones cerebrales, incluida la formación de la memoria y la plasticidad sináptica. Por lo tanto, los inhibidores de PDE4 como this compound podrían utilizarse potencialmente para tratar afecciones como la enfermedad de Alzheimer, la depresión y la esquizofrenia .
Enfermedades cardiovasculares
El AMPc también juega un papel clave en la regulación de la función cardíaca. Ayuda a controlar la frecuencia cardíaca y la contractilidad. Por lo tanto, al aumentar los niveles de AMPc, this compound podría utilizarse potencialmente para tratar ciertas afecciones cardiovasculares, como la insuficiencia cardíaca .
Efectos antiinflamatorios
Los inhibidores de PDE4 como this compound tienen efectos antiinflamatorios. Pueden reducir la producción de citoquinas proinflamatorias y aumentar la producción de citoquinas antiinflamatorias. Esto los hace potencialmente útiles en el tratamiento de una variedad de afecciones inflamatorias, como la artritis reumatoide y la enfermedad inflamatoria intestinal .
Tratamiento del cáncer
Existe un creciente interés en el papel de los inhibidores de PDE4 en el tratamiento del cáncer. Algunos estudios sugieren que los inhibidores de PDE4 pueden suprimir el crecimiento tumoral y la metástasis. Por lo tanto, this compound podría utilizarse potencialmente como parte de un régimen de tratamiento contra el cáncer .
Herramienta de investigación
This compound también puede utilizarse como herramienta de investigación para estudiar el papel de PDE4 y AMPc en varios procesos biológicos. Puede ayudar a los científicos a comprender mejor estos procesos y potencialmente descubrir nuevos objetivos terapéuticos .
Direcciones Futuras
Mecanismo De Acción
Target of Action
ML-030 primarily targets Phosphodiesterase 4 (PDE4) . PDE4 is an enzyme that plays a crucial role in cellular signaling by degrading cyclic adenosine monophosphate (cAMP), a molecule that transmits signals within cells. By inhibiting PDE4, this compound increases the levels of cAMP within cells, thereby influencing various cellular functions .
Mode of Action
This compound acts as a PDE4 inhibitor . It binds to the active site of PDE4, preventing the enzyme from breaking down cAMP . This results in increased cAMP levels, which can then activate protein kinase A (PKA). PKA can phosphorylate various target proteins, leading to changes in cell function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP-PKA pathway . By inhibiting PDE4 and increasing cAMP levels, this compound enhances the activation of PKA. The activated PKA can then influence various cellular processes, including inflammation, smooth muscle contraction, and cell proliferation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the increased levels of cAMP and the subsequent activation of PKA . These effects can include reduced inflammation, relaxation of smooth muscle, and changes in cell proliferation .
Análisis Bioquímico
Biochemical Properties
ML-030 plays a crucial role in biochemical reactions by inhibiting PDE4A. This inhibition prevents the breakdown of cAMP, leading to increased levels of this second messenger within cells. The compound interacts specifically with PDE4A, displaying a high selectivity with an IC50 value of 6.7 nM . Additionally, this compound shows less affinity for other PDE4 isoforms, such as PDE4B1, PDE4B2, PDE4C1, and PDE4D2 . The nature of these interactions involves binding to the active site of PDE4A, thereby blocking its enzymatic activity.
Cellular Effects
This compound influences various types of cells and cellular processes by modulating cAMP levels. Elevated cAMP levels can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells like neutrophils and monocytes, increased cAMP levels can lead to reduced inflammatory responses . This compound’s impact on cell function includes alterations in cell signaling pathways such as the cAMP-dependent protein kinase (PKA) pathway, which can influence gene expression and metabolic processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of PDE4A, inhibiting the enzyme’s activity. This inhibition prevents the hydrolysis of cAMP to AMP, resulting in elevated cAMP levels within cells . The increased cAMP levels activate PKA, which then phosphorylates various target proteins, leading to changes in gene expression and cellular functions. This compound’s selective inhibition of PDE4A over other isoforms ensures targeted modulation of cAMP signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound remains stable under standard storage conditions, with a shelf life of up to four years . Long-term effects on cellular function include sustained modulation of cAMP levels and associated signaling pathways, which can influence cellular responses over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits PDE4A without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including potential impacts on liver and kidney function. Threshold effects observed in studies indicate that there is an optimal dosage range for achieving desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to cAMP signaling. By inhibiting PDE4A, the compound affects the hydrolysis of cAMP, leading to changes in metabolic flux and metabolite levels . Enzymes and cofactors involved in cAMP synthesis and degradation are indirectly influenced by this compound’s activity, resulting in altered cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments can influence its activity and efficacy.
Subcellular Localization
This compound’s subcellular localization is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound exerts its effects precisely where needed, enhancing its biochemical efficacy.
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-(3,4-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-25-13-6-8-16(26-2)14(10-13)19-21-22-20-24(19)23-15(11-29-20)12-5-7-17(27-3)18(9-12)28-4/h5-10H,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAUSKKPHXFGNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



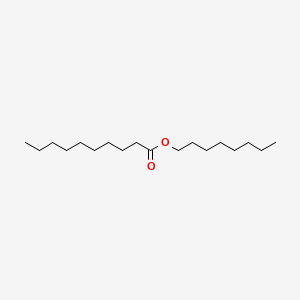
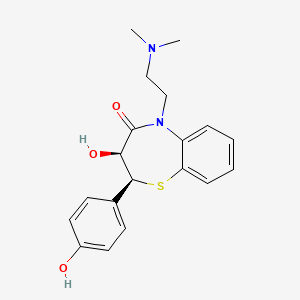
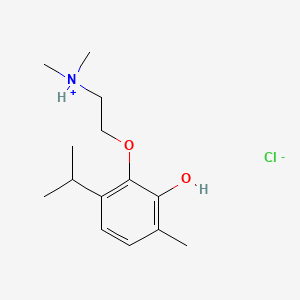
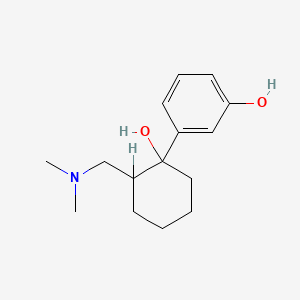
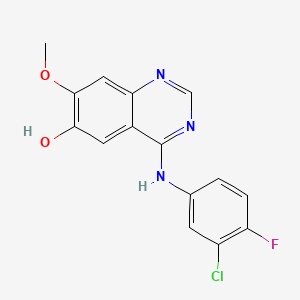
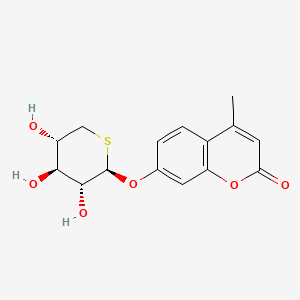
![1h-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one](/img/structure/B1677183.png)
![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)
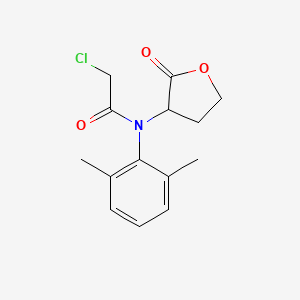
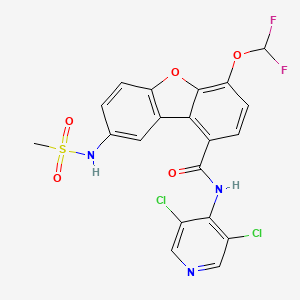

![7-Phenyl-1-[5-(pyridin-2-yl)-1,3-oxazol-2-yl]heptan-1-one](/img/structure/B1677196.png)
